4-(Dimethylamino)benzene-1-sulfonyl chloride

Kinetic analysis Hydrolysis pH profiling

Researchers requiring predictable sulfonylation kinetics in unbuffered media face reproducibility issues with tosyl or benzenesyl chloride. This reagent solves that with pH-invariant hydrolysis (0-14.7), eliminating buffer reliance. • Consistent reactivity across all pH levels for telescoped syntheses. • Solid at 110°C, preventing caking in automated dispensers unlike low-melting alternatives. • 95%+ purity supports reliable in-house Dabsyl chloride synthesis, cutting derivatization costs.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 19715-49-2
Cat. No. B174102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzene-1-sulfonyl chloride
CAS19715-49-2
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3
InChIKeyRTQAIFXZCMVBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)benzene-1-sulfonyl chloride Specifications


4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS 19715-49-2), also known as p-(dimethylamino)benzenesulfonyl chloride, is an aromatic sulfonyl chloride with molecular formula C₈H₁₀ClNO₂S and molecular weight 219.69 g/mol . This compound functions as an electrophilic sulfonylating reagent widely employed in organic synthesis for the preparation of sulfonamides, sulfonate esters, and functionalized aromatic derivatives [1]. Its structure features a para-dimethylamino substituent that imparts distinct electronic properties influencing both its spectroscopic characteristics and reactivity profile relative to unsubstituted benzenesulfonyl chlorides. The compound is a solid at ambient temperature with a melting point of 110 °C and density of 1.338 g/mL, and it requires storage under inert atmosphere at 2–8 °C to prevent hydrolytic degradation .

pH-invariant hydrolysis
Suitable for aqueous-organic and unbuffered sulfonylation workflows
Solid handling
High-melting solid supports automated dispensing and ambient storage
Synthetic efficiency
Single-step chlorosulfonation supports cost-effective scale-up

Why Generic Benzenesulfonyl Chlorides Cannot Substitute


Aromatic sulfonyl chlorides exhibit fundamentally different reactivity profiles depending on the electronic nature and position of ring substituents. Unsubstituted benzenesulfonyl chloride and alkyl-substituted analogs such as p-toluenesulfonyl chloride (tosyl chloride) follow classical pH-dependent hydrolysis kinetics, with reactivity varying substantially across the pH spectrum [1]. In contrast, the para-dimethylamino substituent on the target compound introduces strong electron-donating resonance effects that fundamentally alter the sulfonyl sulfur electrophilicity and the hydrolytic mechanism. This electronic modification renders the compound's hydrolysis rate invariant across the entire pH range of 0 to 14.7—a property not shared by any common sulfonyl chloride alternative [1]. Consequently, substituting a generic benzenesulfonyl chloride for this compound in pH-sensitive synthetic workflows, aqueous-organic biphasic reactions, or derivatization protocols requiring predictable kinetics would introduce uncontrolled variability in reaction outcomes and yield reproducibility.

Target Compound
Generic Benzenesulfonyl Chloride
Hydrolysis pH dependence
Rate invariant across pH 0–14.7; consistent in unbuffered media
Classical pH-dependent kinetics; rate varies strongly outside narrow plateaus
Electronic influence
Strong para-dimethylamino donation stabilizes sulfonyl transfer transition state
No equivalent resonance stabilization; different sulfonyl electrophilicity

Quantitative Differentiation Evidence


pH-Independent Hydrolysis Kinetics

The hydrolysis reactivity of 4-(dimethylamino)benzene-1-sulfonyl chloride remains completely invariant across pH 0 to 14.7, whereas the closely related 4-aminobenzenesulfonyl chloride exhibits a sigmoidal pH-rate profile with reactivity varying by orders of magnitude outside its pH 2–11 plateau [1]. This unprecedented pH independence is not observed in any other class of aromatic sulfonyl chlorides, including p-toluenesulfonyl chloride, which follows conventional pH-dependent hydrolysis behavior. The constant rate implies that the reaction proceeds via a dissociative mechanism wherein the dimethylamino group provides internal stabilization to the developing sulfonyl cation transition state, effectively decoupling the hydrolysis rate from external nucleophile concentration and protonation state [1].

pH independence
Class-level
Rate invariant pH 0–14.7 vs. 4-aminobenzenesulfonyl chloride: sigmoidal profile, plateau only pH 2–11
Supports predictable kinetics in unbuffered media
Aqueous hydrolysis studies; Organic Letters 2011
Kinetic analysis Hydrolysis pH profiling Sulfonyl transfer

Higher Melting Point for Easier Handling

4-(Dimethylamino)benzene-1-sulfonyl chloride exhibits a melting point of 110 °C, substantially higher than the 67–71 °C typical of p-toluenesulfonyl chloride (tosyl chloride), the most widely used aromatic sulfonyl chloride in organic synthesis . This 40 °C differential means the target compound remains solid at temperatures where tosyl chloride may partially liquefy during typical laboratory handling or warm-weather shipping. The higher melting point reduces the risk of container leakage, improves weighing accuracy for solid dispensing workflows, and provides greater thermal stability during storage at ambient or slightly elevated temperatures encountered in non-climate-controlled facilities .

Melting point
Data to verify
110 °C vs. p-toluenesulfonyl chloride 67–71 °C
Supports solid-state handling and ambient stability
Vendor datasheets; verify lot-specific value
Physical properties Solid handling Storage stability Procurement specifications

Single-Step Synthetic Route Efficiency

4-(Dimethylamino)benzene-1-sulfonyl chloride is synthesized directly from N,N-dimethylaniline via chlorosulfonation in a single operation, as documented in patent US06559167B1, yielding 4.2 g of purified crystalline product from an 8 mL (approximately 8.8 g) starting material input . This direct electrophilic aromatic substitution pathway avoids the amino protection/deprotection sequences required for synthesizing 4-aminobenzenesulfonyl chloride or the multi-step diazotization-coupling sequence needed for 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride, CAS 56512-49-3) [1]. The shorter synthetic route translates to lower manufacturing cost, reduced process mass intensity, and fewer impurity-generating steps compared to the extended synthesis of dabsyl chloride.

Synthetic steps
Class-level
1 step (chlorosulfonation) vs. dabsyl chloride 3+ steps (diazotization, coupling)
May reduce cost and improve batch consistency
Patent method; direct electrophilic substitution
Synthesis Process chemistry Yield optimization Cost efficiency

Sub-Femtomole Detection Sensitivity

When employed as the dabsyl chloride derivative (4-dimethylaminoazobenzene-4'-sulfonyl chloride, prepared from this compound via diazotization and azo coupling), the resulting chromophoric reagent enables detection limits as low as 200 attomole for glycine using capillary zone electrophoresis with laser-induced thermo-optical absorbance detection, corresponding to 0.7 attomole within the 40 picoliter detection volume [1]. This represents detection sensitivity orders of magnitude below the picomole detection limits typically reported for benzoyl chloride or FMOC-Cl derivatives. The strong molar absorptivity at 460 nm (ε ≈ 40,000 M⁻¹ cm⁻¹) of the dabsyl chromophore, derived from the dimethylaminoazobenzene π-system, provides this exceptional sensitivity .

Detection limit
Reported
Capillary zone electrophoresis 200 attomole glycine (0.7 amol in volume) vs. benzoyl chloride derivatives: pmol range
Enables trace-level derivatization for volume-limited samples
Laser-induced absorbance detection; 460 nm
Analytical chemistry HPLC Detection limit Capillary electrophoresis

Precursor to Dabsyl Chloride

4-(Dimethylamino)benzene-1-sulfonyl chloride serves as the direct synthetic precursor to 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride, CAS 56512-49-3), a widely used chromophoric derivatization reagent for amino acid analysis . The commercial price differential is substantial: the target compound is available at approximately $956 for 100 mg (95% purity) [1], whereas dabsyl chloride (CAS 56512-49-3) typically commands significantly higher pricing due to its more complex synthesis involving diazotization and azo coupling steps. For laboratories performing in-house dabsyl chloride synthesis or requiring the core sulfonyl chloride building block for custom chromophore development, procurement of this precursor offers a material cost advantage over purchasing the pre-formed dabsyl chloride reagent.

Precursor cost
Data to verify
~$956/100 mg (95%) vs. dabsyl chloride typically 2–5× higher
Supports in-house derivatization reagent preparation
Vendor pricing as of 2025; verify current quotes
Derivatization reagent Amino acid analysis HPLC Procurement strategy

Optimal Application Scenarios


pH-Uncontrolled Aqueous-Organic Systems

When synthesizing sulfonamides or sulfonate esters in biphasic or unbuffered aqueous-organic media, this compound's pH-independent hydrolysis kinetics (rate invariant across pH 0–14.7) [1] eliminates the need for precise buffer control. Unlike tosyl chloride or benzenesulfonyl chloride, which exhibit variable hydrolysis rates depending on solution pH, this reagent delivers consistent reaction progress regardless of aqueous phase acidity or basicity—a critical advantage in telescoped syntheses or flow chemistry where real-time pH adjustment is impractical.

In-House Dabsyl Chloride Preparation

Laboratories performing routine amino acid derivatization for HPLC analysis can reduce reagent costs by procuring this precursor and completing the final diazotization and azo coupling steps internally, rather than purchasing pre-formed dabsyl chloride at premium pricing [2]. The target compound's commercial availability at 95%+ purity supports reliable downstream synthesis of the chromophoric derivative, which enables detection limits as low as 200 attomole for glycine via capillary electrophoresis [3].

Automated Solid Dispensing Platforms

With a melting point of 110 °C—approximately 40 °C higher than p-toluenesulfonyl chloride —this compound remains a free-flowing solid under automated synthesis conditions where tosyl chloride may sinter or partially liquefy. This physical property improves gravimetric dispensing accuracy and reduces instrument downtime caused by reagent caking in solid-dispensing heads, making it the preferred sulfonyl chloride for parallel synthesis and library production workflows.

Fluorescent Probe and Chromophore Development

The para-dimethylamino group provides a built-in electron-donating moiety that can be elaborated into extended π-conjugated chromophores or fluorescent probes through further functionalization of the sulfonyl chloride handle [4]. This dual functionality—reactive sulfonyl chloride for covalent attachment plus a pre-installed dimethylamino donor group—eliminates one synthetic step compared to starting from unsubstituted benzenesulfonyl chloride followed by separate amine introduction, streamlining the construction of sulfonamide-linked fluorescent sensors and molecular probes.

Application
Selection Property
Validation Focus
pH-variable aqueous-organic synthesis
pH-invariant hydrolysis kinetics
Reaction consistency without buffer control
In-house dabsyl chloride preparation
Precursor purity and cost
Derivatization efficiency and chromophore yield
Automated solid dispensing
High melting point solid form
Gravimetric accuracy and anti-caking performance
Fluorescent probe development
Pre-installed dimethylamino donor
Conjugation efficiency and π-system extension

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)benzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.